Ammonium oxalate

Atmospheric Chemistry Aerosol Science Material Stability

Assuming oxalate salts are interchangeable leads to failed calcium precipitations. Ammonium oxalate provides ~22% higher solubility than sodium oxalate, enabling complete Ca²⁺ precipitation from dilute samples. • 0.1 M solution (pH 6-7) minimizes co-precipitation and improves gravimetric accuracy. • Precipitates Ca²⁺ as CaC₂O₄ (Ksp ~2.3×10⁻⁹) for quantitative analysis in biological fluids, water, and geological extracts. • 5% solution for bone decalcification endpoint testing in histopathology. Bulk stock available; inquire for custom packaging.

Molecular Formula C2H5NO4
Molecular Weight 107.07 g/mol
CAS No. 1113-38-8
Cat. No. B073120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium oxalate
CAS1113-38-8
SynonymsAcid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate
Molecular FormulaC2H5NO4
Molecular Weight107.07 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])O.[NH4+]
InChIInChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3
InChIKeyAJGPQPPJQDDCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/l at 20 °C: 45 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Oxalate (CAS 1113-38-8): Baseline Properties and Analytical-Grade Procurement Essentials


Ammonium oxalate ((NH₄)₂C₂O₄) is an ammonium salt of oxalic acid, commercially available predominantly as the monohydrate (CAS 6009-70-7) in crystalline or granular form. Its defining chemical characteristic is the high affinity of the oxalate anion (C₂O₄²⁻) for divalent metal cations, particularly calcium (Ca²⁺), with which it forms the exceptionally insoluble precipitate calcium oxalate (CaC₂O₄, Ksp ~2.3 × 10⁻⁹) [1]. This property underpins its primary utility in gravimetric analysis and selective precipitation protocols. The compound exhibits a pH of 6-7 in aqueous solution (14.2 g/L at 25°C) and decomposes upon heating (mp 133°C dec.), generating toxic fumes . It is classified as an acute oral toxin (Acute Tox. 4) and a severe eye irritant .

Why Ammonium Oxalate Cannot Be Substituted Arbitrarily with Sodium or Potassium Oxalate in Critical Applications


The interchangeability of common oxalate salts (ammonium, sodium, potassium) in industrial or analytical protocols is a frequent but erroneous assumption in procurement. While all three compounds share the oxalate anion, their distinct counter-cations (NH₄⁺ vs. Na⁺ vs. K⁺) impose divergent physicochemical constraints that directly affect experimental outcomes and process feasibility. Key differentiators include markedly different aqueous solubility profiles [1], which dictate achievable reagent concentrations and precipitation efficiency; contrasting hygroscopic growth factors (HGFs) [2], which influence aerosol behavior and material stability in humid environments; and unique interference patterns in analytical methods, such as the incompatibility of ammonium salts in assays involving urease or ammonia detection [3]. Consequently, selecting the appropriate oxalate salt is not a matter of cost or convenience but a critical decision governed by the specific quantitative demands of the protocol.

Quantitative Differentiation of Ammonium Oxalate Against Sodium and Potassium Oxalate: A Comparative Evidence Guide


Hygroscopic Growth Factor (HGF) at 90% Relative Humidity: Ammonium vs. Sodium Oxalate

Ammonium oxalate exhibits a significantly larger hygroscopic growth factor (HGF) than sodium oxalate under identical high-humidity conditions, indicating a greater propensity for water uptake from the vapor phase. This differential behavior directly impacts aerosol particle size and phase state [1].

Atmospheric Chemistry Aerosol Science Material Stability

Aqueous Solubility at 20°C: Ammonium vs. Sodium vs. Potassium Oxalate

At 20°C, ammonium oxalate demonstrates a water solubility approximately 21% higher than sodium oxalate, but its solubility is dramatically lower than that of potassium oxalate [1] [2] [3]. This positions ammonium oxalate as a uniquely balanced reagent for achieving specific molarities without risk of crystallization or insufficient precipitating power.

Analytical Chemistry Formulation Science Precipitation Protocols

ACS Reagent Grade Purity Specifications: Ammonium Oxalate vs. In-Class Salts

Commercial ACS reagent grade ammonium oxalate monohydrate is routinely specified at ≥99.5% purity (manganometric assay), with stringent limits on key cation impurities (Fe ≤2 ppm, heavy metals ≤5 ppm) that could otherwise interfere with sensitive analytical methods .

Quality Assurance Trace Metal Analysis Regulatory Compliance

Analytical Selectivity in Calcium Precipitation: Ammonium Oxalate vs. Hydroxylammonium Chloride in Sequential Extraction

In the BCR sequential extraction protocol for soil and sediment, replacing hydroxylammonium chloride (0.5 mol/L, pH 1.5) with acid ammonium oxalate (0.2 mol/L, pH 3) in Step 2 (the reducible fraction) leads to a significantly greater recovery of iron, but causes severe carry-over of calcium and lead into Step 3 due to in situ oxalate precipitation [1]. This demonstrates that ammonium oxalate is not a functionally equivalent substitute; its use fundamentally alters the fractionation profile.

Geochemistry Environmental Analysis BCR Sequential Extraction

Acute Oral Toxicity (LD50) in Rats: Ammonium Oxalate vs. Oxalate Class Threshold

Ammonium oxalate exhibits an acute oral LD50 of 1.1 g/kg in rats, placing it within the moderate to high acute toxicity category [1]. While this is characteristic of soluble oxalate salts, the specific value informs handling and emergency response protocols distinct from the general class hazard statement.

Occupational Safety Toxicology Risk Assessment

Optimal Application Scenarios for Ammonium Oxalate Based on Quantitative Differentiation


Gravimetric Determination of Calcium in Complex Matrices

Ammonium oxalate is the preferred precipitating agent for quantitative calcium analysis in biological fluids, water samples, and geological extracts. Its ~22% higher solubility compared to sodium oxalate [1] allows for the preparation of more concentrated reagent solutions, ensuring complete precipitation of calcium oxalate from dilute sample solutions. Furthermore, the use of 0.1 M ammonium oxalate (rather than saturated) is recommended to improve washing efficiency and accuracy by minimizing co-precipitation and precipitate loss [2].

Decalcification Endpoint Detection in Histology

In histopathology, a 5% ammonium oxalate solution is employed alongside sodium oxalate to test for residual calcium in bone decalcification baths. The formation of a white calcium oxalate precipitate indicates incomplete decalcification. Ammonium oxalate's solubility profile (4.5 g/100 mL at 20°C) [1] provides a practical advantage over sodium oxalate (3.7 g/100 mL) in preparing saturated working solutions, while avoiding the excessive solubility of potassium oxalate (26.4 g/100 mL) which could yield a less sensitive, overly concentrated oxalate test solution [3].

Iron-Rich Soil and Sediment Extraction (with Methodological Caveats)

Acid ammonium oxalate (0.2 mol/L, pH 3) demonstrates superior dissolution of iron-containing phases in soil and sediment compared to hydroxylammonium chloride [4]. This makes it a potent extractant for studies focused on iron geochemistry or the reducible fraction of trace metals. However, this application scenario must be strictly limited to analyses where calcium and lead fractionation data are not required, as their subsequent precipitation by oxalate artificially skews multi-step extraction results [4].

Platelet Enumeration in Hematology (Manual Method)

In clinical laboratories facing platelet clumping artifacts with EDTA or citrate anticoagulants, a 1% ammonium oxalate solution is a recognized alternative for manual platelet counting using a hemocytometer [5]. Its mechanism—precipitation of calcium to prevent coagulation—preserves platelet integrity for this specific manual method, whereas its use is contraindicated in assays where ammonia production would interfere (e.g., urease-based urea nitrogen tests) [6].

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